![molecular formula C50H72N7O9PSi B12354298 Guanosine, 5'-O-[bis(4-methoxyphenyl)phenylmethyl]-3'-O-[(1,1-dimethylethyl)dimethylsilyl]-N-(2-methyl-1-oxopropyl)-, 2'-[2-cyanoethyl N,N-bis(1-methylethyl)phosphoramidite]](/img/structure/B12354298.png)
Guanosine, 5'-O-[bis(4-methoxyphenyl)phenylmethyl]-3'-O-[(1,1-dimethylethyl)dimethylsilyl]-N-(2-methyl-1-oxopropyl)-, 2'-[2-cyanoethyl N,N-bis(1-methylethyl)phosphoramidite]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Guanosine, 5’-O-[bis(4-methoxyphenyl)phenylmethyl]-3’-O-[(1,1-dimethylethyl)dimethylsilyl]-N-(2-methyl-1-oxopropyl)-, 2’-[2-cyanoethyl N,N-bis(1-methylethyl)phosphoramidite] is a complex organic compound. It is a derivative of guanosine, a nucleoside comprising guanine attached to a ribose sugar. This compound is often used in the synthesis of oligonucleotides, which are short DNA or RNA molecules used in genetic testing, research, and forensics.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, starting from guanosine. The key steps include:
Protection of Hydroxyl Groups: The hydroxyl groups on the ribose sugar are protected using tert-butyldimethylsilyl chloride (TBDMS-Cl) and bis(4-methoxyphenyl)phenylmethyl chloride.
Acylation: The amino group of guanine is acylated using 2-methyl-1-oxopropyl chloride.
Phosphitylation: The 2’-hydroxyl group is phosphitylated using 2-cyanoethyl N,N-bis(1-methylethyl)phosphoramidite.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Protection: Large quantities of guanosine are treated with protecting agents.
Automated Synthesis: Automated synthesizers are used to carry out the acylation and phosphitylation steps efficiently.
Purification: The final product is purified using chromatography techniques to ensure high purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the guanine base.
Reduction: Reduction reactions can occur at the cyanoethyl group.
Substitution: Nucleophilic substitution reactions can take place at the phosphoramidite group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols are used for substitution reactions.
Major Products
Oxidation: Oxidized guanine derivatives.
Reduction: Reduced cyanoethyl derivatives.
Substitution: Substituted phosphoramidite derivatives.
Aplicaciones Científicas De Investigación
Chemistry
Oligonucleotide Synthesis: Used as a building block in the synthesis of DNA and RNA oligonucleotides.
Chemical Probes: Utilized in the development of chemical probes for studying nucleic acid interactions.
Biology
Genetic Testing: Employed in the synthesis of probes and primers for genetic testing.
Gene Editing: Used in the synthesis of guide RNAs for CRISPR-Cas9 gene editing.
Medicine
Therapeutics: Potential use in the development of antisense oligonucleotides for treating genetic disorders.
Diagnostics: Used in the development of diagnostic assays for detecting genetic mutations.
Industry
Forensics: Applied in forensic science for DNA profiling.
Biotechnology: Used in various biotechnological applications, including synthetic biology and molecular diagnostics.
Mecanismo De Acción
The compound exerts its effects primarily through its incorporation into oligonucleotides. The molecular targets include:
DNA and RNA: The compound binds to complementary DNA or RNA sequences, facilitating various genetic manipulations.
Enzymes: It can act as a substrate or inhibitor for enzymes involved in nucleic acid synthesis and modification.
Comparación Con Compuestos Similares
Similar Compounds
Guanosine, 5’-O-(4,4’-dimethoxytrityl)-2’,3’-dideoxy-: Another guanosine derivative used in oligonucleotide synthesis.
Guanosine, 5’-O-(4-monomethoxytrityl)-2’,3’-dideoxy-: Similar in structure but with different protecting groups.
Uniqueness
Protecting Groups: The use of bis(4-methoxyphenyl)phenylmethyl and tert-butyldimethylsilyl groups provides unique protection and stability during synthesis.
Phosphoramidite Group: The presence of the 2’-[2-cyanoethyl N,N-bis(1-methylethyl)phosphoramidite] group allows for efficient incorporation into oligonucleotides.
This compound’s unique structure and properties make it a valuable tool in various scientific and industrial applications.
Propiedades
Fórmula molecular |
C50H72N7O9PSi |
|---|---|
Peso molecular |
974.2 g/mol |
Nombre IUPAC |
N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-6-oxo-2,3,4,5-tetrahydro-1H-purin-2-yl]-2-methylpropanamide |
InChI |
InChI=1S/C50H72N7O9PSi/c1-32(2)45(58)54-48-53-44-41(46(59)55-48)52-31-56(44)47-43(65-67(63-29-17-28-51)57(33(3)4)34(5)6)42(66-68(12,13)49(7,8)9)40(64-47)30-62-50(35-18-15-14-16-19-35,36-20-24-38(60-10)25-21-36)37-22-26-39(61-11)27-23-37/h14-16,18-27,31-34,40-44,47-48,53H,17,29-30H2,1-13H3,(H,54,58)(H,55,59)/t40-,41?,42-,43-,44?,47-,48?,67?/m1/s1 |
Clave InChI |
PTNZERYSBOEWKI-AWFQAXFWSA-N |
SMILES isomérico |
CC(C)C(=O)NC1NC2C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O[Si](C)(C)C(C)(C)C)OP(N(C(C)C)C(C)C)OCCC#N |
SMILES canónico |
CC(C)C(=O)NC1NC2C(C(=O)N1)N=CN2C3C(C(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O[Si](C)(C)C(C)(C)C)OP(N(C(C)C)C(C)C)OCCC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


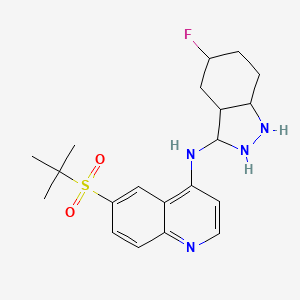
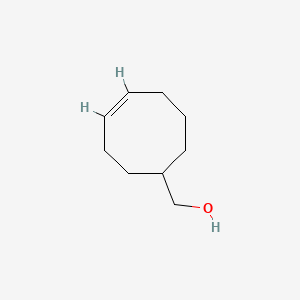
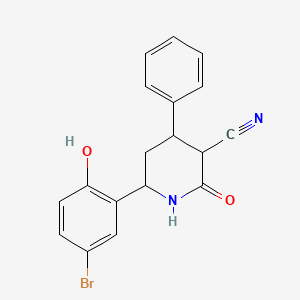
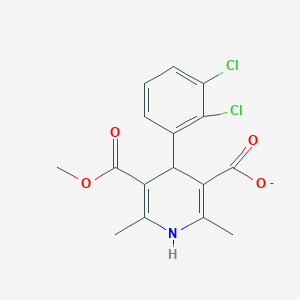
![4-[4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-5-methylpyrazolidin-3-yl]-6-ethylbenzene-1,3-diol](/img/structure/B12354267.png)
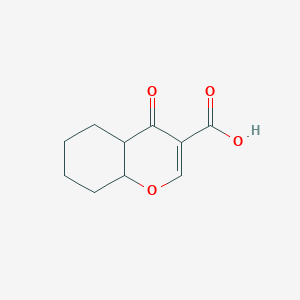
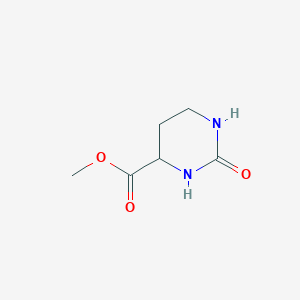
![Ethyl 8,15-dioxo-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9,11,13-heptaene-16-carboxylate](/img/structure/B12354288.png)
![2-amino-6-[(1R,2S)-1,2-dihydroxypropyl]-4a,7-dihydro-3H-pteridin-4-one](/img/structure/B12354302.png)
![N-[1-[2-(2-methylphenyl)ethyl]-4-piperidinyl]-N-phenyl-propanamide,monohydrochloride](/img/structure/B12354315.png)
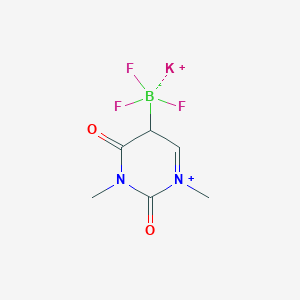
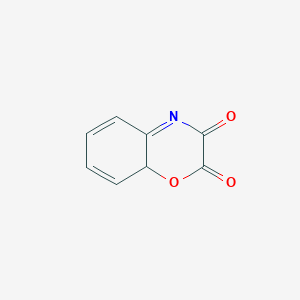

![6-(Bromomethyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B12354336.png)
